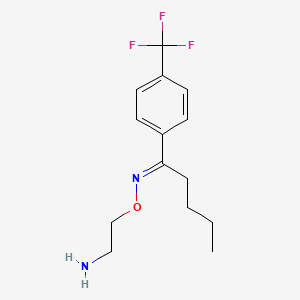

5-Bromo-2,3-diphenyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

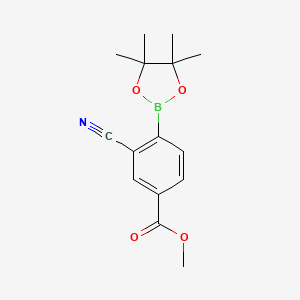

5-Bromo-2,3-diphenyl-1H-indole is a compound with the CAS Number: 1259224-11-7. It has a molecular weight of 348.24 . The compound is solid in physical form and is stored in dry, room temperature conditions .

Synthesis Analysis

The synthesis of 5-bromoindole has been described in a patent . The process involves using indole as a raw material, which undergoes a sodium sulfonate substitution reaction to obtain 2-sodium sulfonate-indole. This then reacts with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole. Finally, the 2-sodium sulfonate-1-chloracetylindole undergoes an addition reaction with bromine to produce 5-bromoindole .Molecular Structure Analysis

The InChI code for 5-Bromo-2,3-diphenyl-1H-indole is 1S/C20H14BrN/c21-16-11-12-18-17 (13-16)19 (14-7-3-1-4-8-14)20 (22-18)15-9-5-2-6-10-15/h1-13,22H .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 494.3±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 95.4±0.3 cm^3, and a molar volume of 248.6±3.0 cm^3 .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, including 5-Bromo-2,3-diphenyl-1H-indole, have shown potential in antiviral research . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory and Analgesic Activities

Some indole derivatives have shown anti-inflammatory and analgesic activities . This suggests that 5-Bromo-2,3-diphenyl-1H-indole could potentially be used in the development of new anti-inflammatory and analgesic drugs .

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . In a study, 5-bromosubstituted derivatives of indole phytoalexins were synthesized and screened for antiproliferative/cytotoxic activity against seven human cancer cell lines . Some analogues showed activity better or comparable to that of cisplatin .

Anti-HIV Activity

Indole derivatives have also been found to possess anti-HIV properties . This suggests that 5-Bromo-2,3-diphenyl-1H-indole could potentially be used in the development of new anti-HIV drugs .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that 5-Bromo-2,3-diphenyl-1H-indole could potentially be used in the development of new antioxidant drugs .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that 5-Bromo-2,3-diphenyl-1H-indole could potentially be used in the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties . This suggests that 5-Bromo-2,3-diphenyl-1H-indole could potentially be used in the development of new antitubercular drugs .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that 5-Bromo-2,3-diphenyl-1H-indole could potentially be used in the development of new antidiabetic drugs .

Safety and Hazards

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that 5-Bromo-2,3-diphenyl-1H-indole, as an indole derivative, may also have potential for further exploration in various therapeutic applications.

Mecanismo De Acción

Target of Action

5-Bromo-2,3-diphenyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to inhibit the replication of certain viruses, affecting the viral life cycle . Additionally, indole is an important heterocyclic system that provides the skeleton to various natural products and drugs .

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , suggesting they may have favorable ADME properties.

Result of Action

The molecular and cellular effects of 5-Bromo-2,3-diphenyl-1H-indole’s action depend on the specific biological activity it exhibits. For example, if it acts as an antiviral agent, it may inhibit viral replication, leading to a decrease in viral load .

Propiedades

IUPAC Name |

5-bromo-2,3-diphenyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALQILLMTIDLFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733872 |

Source

|

| Record name | 5-Bromo-2,3-diphenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1259224-11-7 |

Source

|

| Record name | 5-Bromo-2,3-diphenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B596345.png)

![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B596347.png)

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)

![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)

![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)